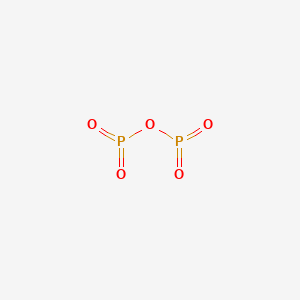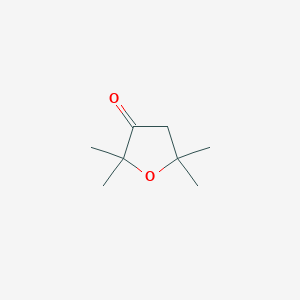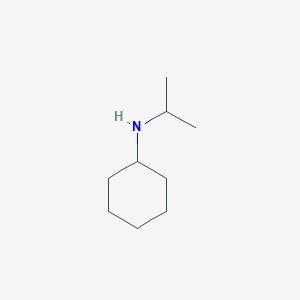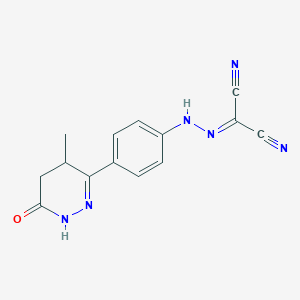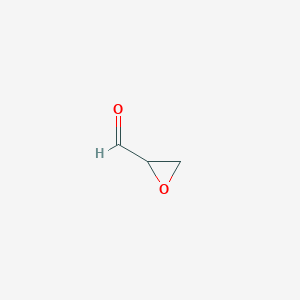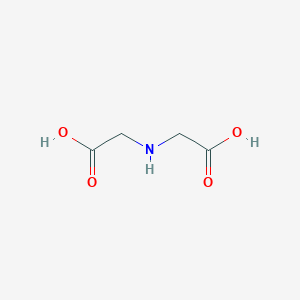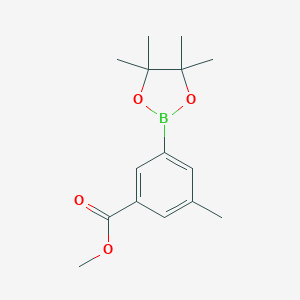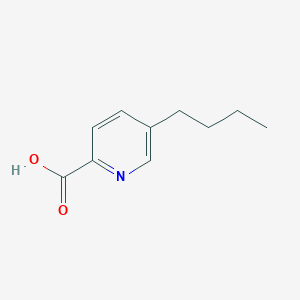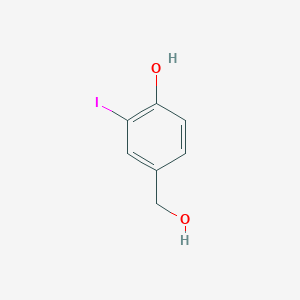
4-(甲基磺酰基)苯乙酸
描述
2-(4-(Methylsulfonyl)phenyl)acetic acid (MSPA) is an organic compound that is used in various scientific research applications, including in vivo and in vitro studies. It is a white, odorless crystalline solid that is soluble in water and has a melting point of 98 °C. MSPA is a useful tool in the study of biochemical and physiological processes, as it has a wide range of biological activities.
科学研究应用
有机合成
4-(甲基磺酰基)苯乙酸是重要的有机合成原料和中间体 . 它可用于制备各种有机化合物,促进了新材料和产品的开发。
制药
该化合物在制药行业起着重要作用 . 它可用作合成各种药物的中间体,促进了新型药物和疗法的开发。
农用化学品
4-(甲基磺酰基)苯乙酸也用于农用化学品的生产 . 它可用于合成杀虫剂、除草剂和其他农业化学品,有助于提高作物产量并保护植物免受害虫和病害。
染料领域
在染料行业,该化合物用作原料和中间体 . 它可用于合成各种染料,促进了鲜艳持久色彩的生产。
杂环二芳基化合物的制备
4-(甲基磺酰基)苯乙酸是一种用于制备杂环二芳基化合物的中间体 . 这些化合物以其选择性 COX-2 抑制活性而闻名,使其成为开发抗炎药物的潜在候选药物。
羟基呋喃酮的合成
该化合物还用于合成羟基呋喃酮 . 羟基呋喃酮以其抗氧化和抗炎特性而闻名,使其在开发保健品和治疗剂方面发挥作用。
作用机制
Target of Action
4-(Methylsulfonyl)phenylacetic Acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . The primary target of this compound is the COX-2 enzyme, which plays a crucial role in inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this process, the compound helps to reduce inflammation and alleviate pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway. Under normal conditions, the COX-2 enzyme converts arachidonic acid into prostaglandins. When 4-(methylsulfonyl)phenylacetic acid inhibits the cox-2 enzyme, this conversion is blocked, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body
Result of Action
The inhibition of the COX-2 enzyme by 4-(Methylsulfonyl)phenylacetic Acid leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain, providing relief for conditions such as arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)phenylacetic Acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability, potentially impacting its effectiveness
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
生化分析
Biochemical Properties
It is known to be an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . This suggests that it may interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The nature of these interactions is not specified in the available literature.
Cellular Effects
Given its role as an intermediate in the synthesis of COX-2 inhibitors, it may influence cell function by modulating inflammatory responses and pain signaling pathways
Molecular Mechanism
As an intermediate in the synthesis of COX-2 inhibitors, it may exert its effects at the molecular level by interacting with COX-2 and other related biomolecules
Temporal Effects in Laboratory Settings
It is known to be slightly soluble in water , which may influence its stability and degradation over time.
Metabolic Pathways
Given its role as an intermediate in the synthesis of COX-2 inhibitors, it may interact with enzymes and cofactors involved in inflammation and pain pathways .
属性
IUPAC Name |
2-(4-methylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWOSYNRVOQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341331 | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90536-66-6 | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mesylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MESYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research paper for 4-(Methylsulfonyl)phenylacetic acid?
A1: The research paper details a novel two-step synthesis of 4-(Methylsulfonyl)phenylacetic acid. The process starts with a Willgerodt reaction on 4-(methylthio)acetophenone to yield 4-(methylthio)phenylacetic acid. This intermediate is then oxidized using Oxone®, resulting in the final product, 4-(Methylsulfonyl)phenylacetic acid []. The significance lies in achieving a high yield of 70% and a purity of 98.9% []. This efficient synthesis method offers a valuable pathway for obtaining a high-purity compound for further research and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)
